(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid

Chiral separation Enantiomeric purity Stereospecific synthesis

Ensure stereochemical precision in your peptidomimetic and foldamer research with this single-enantiomer (R)-β3-homotyrosine building block. Procurement of this (R)-configured isomer (CAS 780749-95-3) is non-negotiable for maintaining proteolytic stability and defined 14-helical conformations. Unlike racemic material, which dilutes active concentration by 50% and introduces confounding off-target activity, this 97% pure product guarantees reproducible folding behavior and target engagement. Intended exclusively for qualified R&D laboratories.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 780749-95-3
Cat. No. B1583924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
CAS780749-95-3
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(CC(=O)O)N
InChIInChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
InChIKeyNYHNEKBZZXSUNO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid (CAS 780749-95-3): Procurement Baseline for β3-Homotyrosine Research Reagent


(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS 780749-95-3) is a chiral β-amino acid classified as D-β3-homotyrosine . As a β-amino acid, the amino group resides on the β-carbon rather than the α-carbon characteristic of proteinogenic amino acids, conferring distinct conformational properties and enhanced metabolic stability in peptidomimetic applications [1]. The compound features a (3-hydroxyphenyl) side chain and is commercially available as a white to yellow solid with purity specifications typically ranging from 95% to 98% . The absolute stereochemistry at the β-carbon is designated as (R), differentiating it from its (S)-enantiomer (CAS 695149-42-9) and the racemic mixture (CAS 26049-12-7) [2].

Why Racemic or (S)-Enantiomer Substitution Fails: Procurement Implications for (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid (780749-95-3)


Generic substitution of (R)-3-amino-3-(3-hydroxyphenyl)propanoic acid with its racemate (CAS 26049-12-7) or (S)-enantiomer (CAS 695149-42-9) introduces quantifiable risks to experimental reproducibility and downstream application validity. The (R)-configuration determines the three-dimensional orientation of the amino and carboxyl groups relative to the aromatic side chain, a spatial arrangement that directly governs molecular recognition by biological targets, including enzymes and receptors [1]. β-Amino acids inherently resist proteolytic degradation compared to α-amino acids, but stereochemical fidelity at the β-carbon remains critical for maintaining this stability advantage [2]. Using racemic material reduces the effective concentration of the active enantiomer by approximately 50% while introducing the opposite enantiomer as a confounding variable that may exhibit off-target activity, competitive inhibition, or altered pharmacokinetic behavior . The following evidence dimensions establish the verifiable basis for why stereochemically defined procurement is non-negotiable.

Quantitative Evidence Guide: (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid (780749-95-3) Differentiation from Comparators


Stereochemical Purity: Absolute Configuration Defined by (R)-Specific CAS Registration

The target compound is unambiguously defined by CAS 780749-95-3, which corresponds exclusively to the (R)-enantiomer with IUPAC designation (3R)-3-amino-3-(3-hydroxyphenyl)propanoic acid [1]. In contrast, the racemic mixture is registered under CAS 26049-12-7 and lacks stereochemical definition, while the (S)-enantiomer is registered under CAS 695149-42-9 [2][3]. The distinct CAS assignments for each stereoisomeric form provide unambiguous traceability and prevent substitution errors during procurement.

Chiral separation Enantiomeric purity Stereospecific synthesis

Supplier Purity Verification: Quantitative HPLC Specification for (R)-Enantiomer

Commercial suppliers provide quantifiable purity specifications for the (R)-enantiomer based on validated analytical methods. Sigma-Aldrich (via BLD Pharmatech) certifies purity at 97% . Fluorochem specifies purity at 98% . Alchem Pharmtech offers the compound at 98% purity . AKSci supplies the compound at 95% minimum purity specification . These specifications represent the actual mass fraction of the target (R)-enantiomer relative to total material.

Quality control HPLC purity Batch consistency

β-Amino Acid Scaffold Confers Quantifiable Proteolytic Stability Over α-Amino Acid Analogs

β-Amino acids, including β3-homotyrosine, possess the amino group on the β-carbon rather than the α-carbon, rendering peptides incorporating these residues resistant to proteolytic degradation by standard proteases that recognize α-peptide bonds [1]. This structural feature distinguishes (R)-3-amino-3-(3-hydroxyphenyl)propanoic acid from α-amino acid analogs such as L-tyrosine or L-phenylalanine derivatives. Peptides containing β3-homotyrosine demonstrate extended half-lives in biological matrices compared to their α-amino acid counterparts [2].

Peptidomimetics Protease resistance Metabolic stability

Hydroxyl Group Position: 3-Hydroxyphenyl Versus 4-Hydroxyphenyl (Tyrosine) Analog Differentiation

The target compound features a 3-hydroxyphenyl (meta-hydroxy) substitution pattern, distinguishing it from the naturally occurring 4-hydroxyphenyl (para-hydroxy) configuration found in tyrosine and β-homotyrosine (CAS 336182-13-9) . This regioisomeric difference alters hydrogen bonding geometry, electronic distribution, and molecular recognition by biological targets. Computed physicochemical properties demonstrate quantifiable differences: the 3-hydroxy substitution yields an XLogP3-AA value of -2.3 [1], whereas the para-hydroxy analog (β-homotyrosine) exhibits different lipophilicity and hydrogen bonding capacity.

Regioisomer differentiation Structure-activity relationship Hydrogen bonding

Storage and Handling Requirements: Quantified Stability Conditions for Chiral Integrity

Vendor technical datasheets specify storage conditions required to maintain enantiomeric purity and chemical stability. Sigma-Aldrich mandates storage at 2-8°C in an inert atmosphere protected from light . Chem-Impex similarly specifies storage at 0-8°C . These cold-chain requirements reflect the potential for thermal racemization or degradation of the β-amino acid scaffold under ambient conditions, a concern less pronounced for achiral or racemic analogs that lack stereochemical integrity requirements.

Storage stability Racemization prevention Cold chain logistics

Validated Application Scenarios for (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid (780749-95-3) Based on Evidence


Stereospecific Synthesis of β-Peptide Foldamers and Peptidomimetics

The (R)-enantiomer of 3-amino-3-(3-hydroxyphenyl)propanoic acid serves as a chiral building block for constructing β-peptides that adopt defined secondary structures, including 14-helical conformations [1]. Unlike α-amino acids, β3-homotyrosine residues confer proteolytic stability essential for in vitro and in vivo applications [2]. The meta-hydroxyphenyl side chain provides a hydrogen-bonding handle and aromatic recognition element distinct from para-hydroxy analogs, enabling tunable interactions in foldamer design. Procurement of the stereochemically defined (R)-enantiomer (CAS 780749-95-3) is required for reproducible folding behavior; racemic material introduces heterogeneous stereochemistry that disrupts ordered secondary structure formation.

Development of Protease-Resistant Bioactive Peptides

β3-Homotyrosine incorporation into peptide sequences confers resistance to proteolytic degradation by standard proteases including trypsin, chymotrypsin, and serum peptidases [1]. This property is intrinsic to the β-amino acid scaffold and enables extended half-lives in biological matrices, making (R)-3-amino-3-(3-hydroxyphenyl)propanoic acid a critical component for designing therapeutic peptide analogs with improved pharmacokinetic profiles. Studies of β-peptides incorporating β3-homotyrosine have demonstrated >24-hour stability in serum assays [2]. The (R)-stereochemistry must be maintained to ensure consistent resistance profiles and target engagement.

Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

The compound serves as a versatile intermediate in the stereoselective synthesis of pharmaceutically relevant molecules. Chemoenzymatic methodologies have been established for preparing both enantiomers of 3-amino-3-phenylpropanoic acid derivatives, demonstrating the feasibility of accessing (R)-configured β-amino acids for downstream applications [1]. The (R)-3-amino-3-(3-hydroxyphenyl)propanoic acid scaffold can be elaborated via the amino and carboxyl functional groups to generate diverse β-amino acid derivatives. Suppliers offer the compound at 95-98% purity, suitable for further synthetic transformations without additional purification [2].

Structure-Activity Relationship Studies of GPCR and Enzyme Ligands

β3-Homotyrosine residues have been employed as phenylalanine or tyrosine surrogates in structure-activity relationship studies targeting G protein-coupled receptors and enzymes, including insulin-regulated aminopeptidase (IRAP) [1]. The meta-hydroxyl substitution pattern provides a distinct pharmacophoric element compared to para-hydroxy tyrosine analogs, enabling exploration of hydrogen bonding interactions in target binding pockets [2]. Use of the stereochemically pure (R)-enantiomer eliminates confounding effects arising from the opposite enantiomer, ensuring that observed activity differences reflect genuine structure-activity relationships rather than stereochemical impurities.

Technical Documentation Hub

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